The synthesis of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide can be approached through several methods:
Technical details regarding the reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity.
The molecular structure of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide can be described as follows:
The compound's structure suggests significant steric and electronic interactions that may influence its reactivity and biological activity.
The chemical reactivity of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide can involve several key reactions:
These reactions are crucial for understanding the compound's utility in synthetic pathways or as a pharmacological agent.
The mechanism of action for compounds like 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide often involves:
Data supporting these mechanisms would typically come from biochemical assays and cellular studies.
The physical and chemical properties of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide include:
Relevant analyses might include spectroscopic techniques (NMR, IR) to confirm structure and purity.
The applications of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide are primarily found in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its potential impact on drug discovery and development.
The title compound is systematically named as 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide, reflecting its core benzimidazole moiety linked via a thiomethyl bridge to a benzoic acid group, with a hydrobromide counterion. Its molecular formula is C₁₅H₁₃N₂O₂S·HBr, confirmed through elemental analysis and high-resolution mass spectrometry [1] [4]. The molecular weight is 357.25 g/mol, calculated as follows: C₁₅H₁₃N₂O₂S (285.34 g/mol) + HBr (80.91 g/mol). Alternative nomenclature includes 2-((1H-benzo[d]imidazol-2-ylthio)methyl)benzoic acid hydrobromide, consistent with benzimidazole derivative conventions [1] [6].
Table 1: Nomenclature and Molecular Formula Details
Property | Value |
---|---|
Systematic IUPAC Name | 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide |
Molecular Formula | C₁₅H₁₃N₂O₂S·HBr |
Molecular Weight | 357.25 g/mol |
CAS Registry Number | 194479-08-8 (free acid)¹ |
Synonyms | 2-((1H-Benzo[d]imidazol-2-ylthio)methyl)benzoic acid HBr; 2-[(Benzimidazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide |
¹The hydrobromide salt is derived from the free acid (CAS: 194479-08-8) [4].
Single-crystal X-ray diffraction (SC-XRD) reveals that the compound crystallizes in the triclinic space group Pī. The asymmetric unit comprises one protonated 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid cation and one bromide anion [1] [6]. Key structural features include:
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | Pī |
Unit Cell Dimensions | a = 7.12 Å, b = 9.45 Å, c = 12.78 Å |
α = 73.2°, β = 82.6°, γ = 81.1° | |
Volume | 798.3 ų |
Z | 2 |
Hydrogen Bonds | N–H···Br (2.98 Å), O–H···Br (2.75 Å) |
Figure 1: Solid-state packing showing hydrogen-bonded chains (blue dashed lines = N–H···Br; red dashed lines = O–H···Br) and π-stacking interactions (yellow dashed lines).
FT-IR Spectroscopy: Key vibrational modes were observed (KBr pellet, cm⁻¹):
NMR Spectroscopy (DMSO-d₆, 500 MHz):
UV-Vis Spectroscopy (Ethanol, λmax):
Table 3: Summary of Key Spectroscopic Signatures
Technique | Observed Signal | Assignment |
---|---|---|
FT-IR | 2500–3000 cm⁻¹ (broad) | O–H stretch (COOH) |
1685 cm⁻¹ | C=O stretch | |
1570 cm⁻¹ | C=N stretch (benzimidazole) | |
¹H NMR | δ 13.12 (s, 1H) | COOH |
δ 12.95 (s, 1H) | N⁺H (benzimidazolium) | |
δ 4.85 (s, 2H) | –CH₂– bridge | |
UV-Vis | 284 nm | π→π* (aromatic system) |
320 nm | n→π* (C=O/C=N) |
The hydrobromide salt exhibits distinct structural and electronic properties compared to neutral benzodiazole derivatives:
Table 4: Structural Comparison with Key Benzodiazole Derivatives
Compound | Molecular Weight | Key Structural Feature | Dominant Solid-State Interaction |
---|---|---|---|
2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid·HBr | 357.25 g/mol | –CH₂– bridge + COOH + N⁺H | N⁺–H···Br⁻, O–H···Br⁻ (ionic) |
Methyl 4-((1H-benzo[d]imidazol-2-ylthio)methyl)benzoate [6] | 298.40 g/mol | –CH₂– bridge + COOCH₃ | C–H···π, van der Waals |
2-(1H-Benzimidazol-1-ylmethyl)benzoic acid [2] | 252.27 g/mol | Direct –CH₂– linkage + COOH | O–H···N hydrogen bonds |
Figure 2: Structural evolution of benzodiazole derivatives highlighting the impact of substituents on supramolecular assembly (A: Hydrobromide salt; B: Methyl ester; C: N-linked neutral analog).
Concluding Remarks
The hydrobromide salt of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid exhibits a unique structural and electronic profile defined by ionic hydrogen bonding, conformational flexibility, and enhanced charge-transfer capabilities. These attributes, validated through crystallographic and spectroscopic analyses, position it as a versatile scaffold for advanced materials science applications.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: